4-PHENOXY-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}BUTANAMIDE
Overview
Description
4-PHENOXY-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}BUTANAMIDE is a complex organic compound that features a phenoxy group, a thiazole ring, and a sulfamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-PHENOXY-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}BUTANAMIDE typically involves multiple steps. One common route includes the coupling of a phenoxy acid with a thiazole derivative. The reaction conditions often involve the use of dry dichloromethane (DCM), lutidine, and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) as a coupling agent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general principles of organic synthesis, such as maintaining anhydrous conditions and using high-purity reagents, would apply.
Chemical Reactions Analysis
Types of Reactions
4-PHENOXY-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to simplify the compound or alter its reactivity.
Substitution: Both electrophilic and nucleophilic substitution reactions can occur, particularly at the phenyl and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Conditions vary depending on the specific substitution but often involve catalysts like palladium on carbon (Pd/C) or bases like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce simpler amides or alcohols.
Scientific Research Applications
4-PHENOXY-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}BUTANAMIDE has several scientific research applications:
Chemistry: Used as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in anti-inflammatory and antimicrobial treatments.
Mechanism of Action
The mechanism of action for 4-PHENOXY-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}BUTANAMIDE involves its interaction with specific molecular targets. The thiazole ring is known to interact with various enzymes, potentially inhibiting their activity. This inhibition can affect multiple pathways, including those involved in inflammation and microbial growth .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring.
Ritonavir: An antiretroviral drug that also features a thiazole ring.
Tiazofurin: An anticancer drug with a thiazole moiety.
Uniqueness
4-PHENOXY-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}BUTANAMIDE is unique due to its combination of a phenoxy group, a thiazole ring, and a sulfamoyl group.
Properties
IUPAC Name |
4-phenoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S2/c23-18(7-4-13-26-16-5-2-1-3-6-16)21-15-8-10-17(11-9-15)28(24,25)22-19-20-12-14-27-19/h1-3,5-6,8-12,14H,4,7,13H2,(H,20,22)(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBTWFPWOFHMNAN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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